
Ethyl 2-cyano-2-methylpropanoate
Overview
Description
Ethyl 2-cyano-2-methylpropanoate is an organic compound with the molecular formula C7H11NO2. It is also known by other names such as ethyl 2-cyano-2,2-dimethylacetate and ethyl 2-cyano-2-methylpropionate . This compound is commonly used as an intermediate in pharmaceutical and organic synthesis due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-methylpropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves high vacuum distillation to achieve high purity. The compound is distilled at around 140°C under vacuum conditions to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon.
Major Products Formed:
Substitution: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: Ethyl 2-cyano-2-methylpropanoic acid and ethanol.
Reduction: Ethyl 2-amino-2-methylpropanoate.
Scientific Research Applications
Medical Applications
1.1 Wound Healing and Tissue Adhesives
Ethyl 2-cyano-2-methylpropanoate is primarily recognized for its use as a tissue adhesive in surgical settings. Its rapid polymerization upon contact with moisture allows it to bond tissues effectively, serving as an alternative to traditional sutures. Studies have demonstrated its efficacy in various surgical procedures, including:
- Cardiovascular Surgery : Used for sealing blood vessels and controlling hemorrhage.
- Thoracic Surgery : Effective in lung surgeries where traditional methods may be inadequate.
- Dermatology : Utilized for skin closure in minor surgeries and lacerations.
Research indicates that while it provides strong adhesion, it can also induce inflammatory responses compared to other cyanoacrylates like butyl cyanoacrylate, which are less irritating to tissues .
1.2 Cancer Treatment Research
Recent studies have explored the potential of this compound in cancer therapy. It has shown promise in inhibiting the proliferation of colorectal adenocarcinoma cells and inducing apoptosis both in vitro and in vivo. The mechanism appears to involve alterations in gene expression, although further research is necessary to establish its safety and efficacy for human use.
Forensic Science
In forensic applications, this compound is employed for lifting fingerprints from various surfaces. The process involves heating the compound in a sealed chamber, allowing its vapors to react with the amino acids present in fingerprints. This reaction results in a clear outline of the print that can be further enhanced using pigments for better visibility. Its non-destructive nature makes it particularly valuable for handling delicate evidence .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It is used in the synthesis of highly substituted benzenes and other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a useful reagent in synthetic pathways .
Comparative Analysis with Other Cyanoacrylates
The following table summarizes the unique features and applications of this compound compared to other cyanoacrylates:
Compound Name | Viscosity | Applications | Toxicity Level |
---|---|---|---|
This compound | Moderate | Surgical adhesives, forensic applications | Moderate |
Butyl cyanoacrylate | Low | Skin closure, less irritating | Low |
Octyl cyanoacrylate | High | Surgical use with slower degradation | Lower than ethyl |
Methyl cyanoacrylate | Very low | General-purpose adhesives | High |
This table illustrates how this compound balances between viscosity and bonding strength, making it suitable for both medical and general adhesive applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-methylpropanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electron-withdrawing group, making the carbon atom more susceptible to nucleophilic attack. In reduction reactions, the cyano group is reduced to an amine, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Methyl 2-cyano-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2,2-dimethylacetate: Another name for this compound, highlighting its structural similarity.
Ethyl 2-cyano-2-methylpropionate: Another synonym for the same compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its versatility in various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Ethyl 2-cyano-2-methylpropanoate (C7H11NO2), also known as ethyl 2-cyano-2,2-dimethylacetate, is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Overview
This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. Its structure features a cyano group that enhances its reactivity, making it valuable in medicinal chemistry for drug development and other applications in organic synthesis .
Biological Activity
1. Anticancer Properties:
Recent studies have highlighted the potential anticancer effects of derivatives related to this compound. For instance, a study evaluated the sodium salt of a related compound against Ehrlich ascites carcinoma (EAC) cells in mice. The results indicated significant chemopreventive and chemotherapeutic effects, including a reduction in EAC cell volume and count. The treatment led to an increase in apoptotic markers such as caspase-3 and a decrease in osteopontin levels, suggesting a mechanism involving apoptosis induction .
2. Synthesis of Bioactive Molecules:
this compound serves as a building block for synthesizing various bioactive compounds. Its versatility allows for the incorporation into more complex structures that exhibit biological activities, including antibacterial and anti-inflammatory properties .
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the cyano group. This reactivity facilitates the formation of various derivatives that may exhibit distinct biological activities. Additionally, hydrolysis and reduction reactions can yield compounds with enhanced therapeutic properties .
Case Studies
-
Anticancer Activity Study:
In vivo evaluations demonstrated that treatment with the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) significantly reduced tumor growth in EAC models. Histopathological assessments confirmed improvements in liver and kidney tissues without adverse effects, underscoring its potential as a therapeutic agent . -
Synthesis Applications:
This compound has been employed in multicomponent reactions to generate diverse libraries of small molecules. These compounds are explored for their biological activities, showcasing the compound's utility as a versatile intermediate .
Comparative Analysis
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Cyanoester | Anticancer, synthesis of bioactive molecules |
Mthis compound | Similar structure | Potentially similar reactivity |
Ethyl 2-cyano-2,2-dimethylacetate | Synonym | Similar applications |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-cyano-2-methylpropanoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves esterification of 2-cyano-2-methylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include reflux conditions (70–90°C) and stoichiometric control of the acid-to-alcohol ratio. Purity is ensured via fractional distillation (boiling point data from handbooks like the CRC Handbook of Chemistry and Physics ) and recrystallization using solvents like ethyl alcohol, which minimizes impurities due to its clean evaporation profile . Confirm purity via GC-MS or HPLC.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies ester groups (δ ~4.1–4.3 ppm for -OCH₂CH₃) and methyl/cyano substituents (δ ~1.3–1.5 ppm for CH₃ and ~120 ppm for CN in ¹³C).
- IR Spectroscopy : Confirms C≡N stretching (~2250 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 143 for [M+H]⁺) and fragmentation patterns validate the structure .
Q. What are the common applications of this compound in organic synthesis?
- Methodological Answer : It serves as a versatile intermediate:
- Cyano Group Reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) to form α-alkylated esters.
- Pharmaceutical Precursors : Used in synthesizing β-amino acids or heterocycles via hydrolysis of the cyano group to carboxylic acids .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Storage conditions (dry, cool) prevent degradation. Refer to Safety Data Sheets (SDS) for hazard-specific protocols, including spill management and incompatibility with strong oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example, steric maps from crystallographic data (tools like SHELXL ) quantify hindrance from the methyl and cyano groups, explaining preferential attack at the less hindered carbonyl site. Solvent effects are simulated using COSMO-RS to optimize reaction media .
Q. What strategies resolve contradictions in kinetic data when this ester is used in multi-step syntheses?
- Methodological Answer :
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation.
- Isotopic Labeling : ¹³C-labeled reagents clarify mechanistic pathways (e.g., identifying acyl transfer vs. cyano group participation).
- Control Experiments : Isolate reaction steps to distinguish competing pathways (e.g., ester hydrolysis vs. cyano reduction) .
Q. How does steric hindrance from the methyl and cyano groups influence the ester’s reactivity in acyl transfer reactions?
- Methodological Answer : Steric bulk reduces nucleophilic attack at the carbonyl carbon, favoring alternative pathways. For example, in enzymatic acylations (e.g., lipases), molecular docking simulations show that the cyano group’s electron-withdrawing effect stabilizes transition states, while methyl groups limit enzyme binding efficiency. Adjusting catalysts (e.g., bulky N-heterocyclic carbenes) mitigates steric limitations .
Q. What are the challenges in achieving high enantiomeric purity with this compound in asymmetric synthesis, and how can they be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
- Dynamic Kinetic Resolution : Employ bifunctional catalysts (e.g., thiourea-organocatalysts) to racemize intermediates during reactions.
- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .
Properties
IUPAC Name |
ethyl 2-cyano-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRPGOHQCPZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322783 | |
Record name | ethyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-98-1 | |
Record name | Propanoic acid, 2-cyano-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1572-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Cyano-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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